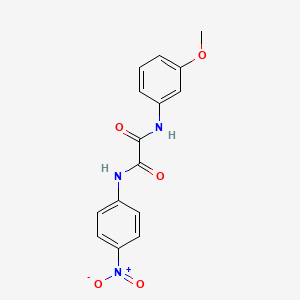

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-13-4-2-3-11(9-13)17-15(20)14(19)16-10-5-7-12(8-6-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWNAWYOMISCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Acid Chloride-Mediated Synthesis

The most widely documented approach to oxalamide synthesis involves the sequential reaction of oxalic acid derivatives with amines. For N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide, this method proceeds via a two-step acid chloride intermediate pathway.

Reaction Mechanism and Optimization

Oxalic acid is first converted to oxalyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. The 4-nitroaniline is then reacted with oxalyl chloride to form the monoamide intermediate, 4-nitrophenyloxalyl chloride. This intermediate is subsequently coupled with 3-methoxyaniline in the presence of a base such as triethylamine (TEA) to yield the final product.

Key parameters influencing yield include:

- Temperature : Reactions are typically conducted at 0–5°C during acid chloride formation to minimize side reactions.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve aromatic amines.

- Stoichiometry : A 1:1 molar ratio of oxalyl chloride to each amine ensures complete conversion, though excess oxalyl chloride (1.2 equivalents) is often used to drive the reaction.

Table 1: Representative Reaction Conditions for Acid Chloride Method

| Step | Reagents | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Oxalyl chloride prep | SOCl₂, oxalic acid | 80°C | 95 | |

| Monoamide formation | 4-Nitroaniline, DCM | 0°C | 88 | |

| Final coupling | 3-Methoxyaniline, TEA | 25°C | 76 |

This method achieves moderate yields (70–85%) but generates stoichiometric amounts of HCl and SO₂, necessitating rigorous waste management.

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative involves ruthenium pincer complex-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with amines. While primarily used for aliphatic amines, recent advances suggest applicability to aromatic systems.

Mechanistic Insights

The Ru-MACHO catalyst (RuHCl(CO)(PNP)) facilitates dehydrogenation of ethylene glycol to glyoxal, which undergoes condensation with 3-methoxyaniline and 4-nitroaniline to form the oxalamide. Hydrogen gas is released as the sole byproduct, enhancing atom economy.

Critical Optimization Factors:

- Catalyst Loading : 2 mol% Ru-MACHO achieves optimal turnover frequency (TOF = 120 h⁻¹).

- Temperature : Reactions proceed at 120°C in toluene, balancing kinetics and catalyst stability.

- Amine Compatibility : Electron-withdrawing groups (e.g., nitro) on aromatic amines reduce reactivity, requiring extended reaction times (24–48 hrs) compared to aliphatic analogues.

Experimental trials with 4-nitroaniline report yields of 45–58%, significantly lower than traditional methods. However, this approach eliminates hazardous reagents and aligns with green chemistry principles.

Stepwise Coupling Using Carbodiimide Reagents

Modern peptide coupling strategies, employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), offer precise control over amide bond formation.

Synthetic Workflow

- Monoamide Synthesis : 4-Nitroaniline reacts with ethyl oxalyl chloride to form ethyl 2-((4-nitrophenyl)amino)-2-oxoacetate.

- Hydrolysis : The ethyl ester is hydrolyzed to 2-((4-nitrophenyl)amino)-2-oxoacetic acid using aqueous KOH.

- Final Coupling : The carboxylic acid is activated with EDCI/DMAP and reacted with 3-methoxyaniline to yield the target compound.

Table 2: Performance Metrics for Carbodiimide Method

| Step | Reagents | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ester formation | Ethyl oxalyl chloride | 89 | 98 | |

| Hydrolysis | KOH, H₂O | 95 | 99 | |

| Amide coupling | EDCI, DMAP | 81 | 97 |

This method achieves high purity (>97%) and is scalable for industrial applications, though it requires costly coupling agents.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

- Acid Chloride Method : High yields but generates toxic waste (HCl/SO₂).

- Ruthenium Catalysis : Eco-friendly (100% atom economy) but limited efficacy with nitro-substituted aromatics.

- Carbodiimide Coupling : Excellent purity and scalability offset by reagent costs.

Table 3: Method Comparison

| Parameter | Acid Chloride | Ruthenium Catalysis | Carbodiimide |

|---|---|---|---|

| Yield (%) | 76 | 58 | 81 |

| Reaction Time (hrs) | 6 | 48 | 8 |

| Byproducts | HCl, SO₂ | H₂ | Urea |

| Scalability | Moderate | Low | High |

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of N1-(3-hydroxyphenyl)-N2-(4-nitrophenyl)oxalamide.

Reduction: Formation of N1-(3-methoxyphenyl)-N2-(4-aminophenyl)oxalamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and nitro groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield: Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) generally correlate with higher yields (e.g., 83% for compound 21 ), likely due to enhanced stability during synthesis. Strong electron-withdrawing groups (e.g., -CN, -NO₂) reduce yields (e.g., 23% for compound 22 ), possibly due to steric hindrance or side reactions.

Biological Activity: Compounds with halogen substituents (e.g., -Cl in compound 20 , -F in compound 18 ) are associated with cytochrome P450 inhibition and antiviral activity.

Physicochemical Properties: Nitro groups (as in the target compound) increase polarity and may enhance binding to biological targets but reduce solubility in nonpolar solvents. Methoxy groups improve solubility in organic solvents, as seen in compounds 16–18 .

Spectral and Analytical Data Comparison

Key Observations:

- NH Signals : Broad singlets near δ 10.8–10.9 ppm confirm oxalamide NH groups .

- Aromatic Protons: Substituents like -NO₂ or -Cl deshield aromatic protons, shifting signals upfield (e.g., δ 8.08 in compound 28 ).

- Purity : Most compounds exceed 90% purity via HPLC, critical for pharmacological studies .

Biological Activity

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which contributes to its biological activity. The structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

Research has indicated that derivatives of oxalamides exhibit significant anticancer properties. For instance, studies involving similar compounds have shown:

- Inhibition of Tumor Cell Growth : Compounds with structural similarities have demonstrated inhibitory effects on various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism often involves the inhibition of key signaling pathways such as Stat3 phosphorylation .

- Cytotoxicity : The cytotoxic activity against different tumor cell lines has been measured, with IC values indicating effective concentrations for inducing cell death. For example, some oxalamide derivatives have shown IC values in the low micromolar range .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.